molecular formula C21H26O6 B1181439 Crovatin CAS No. 142409-09-4

Crovatin

Cat. No.: B1181439
CAS No.: 142409-09-4
M. Wt: 374.4 g/mol
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Description

Methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.0¹,¹¹.0⁵,⁹.0⁵,¹⁶]heptadecane-17-carboxylate is a highly complex polycyclic ether derivative featuring a pentacyclic core system with three oxygen atoms (trioxa) and a furan-3-yl substituent. Its structure combines a strained bicyclic framework with fused rings, including a furan moiety and a carboxylate ester group. Such compounds are typically synthesized via multi-step oxidative cyclization or derived from natural precursors, though its exact origin (natural or synthetic) remains unspecified in available literature.

Properties

IUPAC Name

methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-11-5-7-20-15-4-3-13(16(20)17(22)23-2)25-18(20)27-19-21(11,15)9-14(26-19)12-6-8-24-10-12/h6,8,10-11,13-16,18-19H,3-5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJSIUBKDJRQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate involves several steps, starting from the extraction of the compound from the stem bark of Croton oblongifolius. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the active compounds. The crude extract is then subjected to chromatographic techniques to purify methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate .

Industrial Production Methods

Industrial production of methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate may involve large-scale extraction processes using advanced chromatographic techniques to ensure high purity and yield. The use of supercritical fluid extraction and other modern extraction methods can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate undergoes various chemical reactions, including:

    Oxidation: methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate into its reduced forms.

    Substitution: methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce alcohols or other reduced forms of methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate .

Scientific Research Applications

methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate involves its interaction with specific molecular targets and pathways. methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate exerts its anti-tumor effects by interfering with cellular processes that are crucial for tumor growth and proliferation. It may inhibit specific enzymes or signaling pathways that are involved in cancer cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogues include:

7-Hydroxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.0²,¹¹.0⁵,¹⁰.0¹⁴,¹⁹]henicosa-1(13),2(11),5(10),6,8,14(19),20-heptaen-3-one :

  • Shares a trioxapentacyclic core but differs in substituents (hydroxy and ketone groups vs. methyl and carboxylate ester).
  • Exhibits a fused benzopyran-furan system, contrasting with the target compound’s furan-3-yl appendage. This difference likely alters solubility and bioactivity, as benzopyran derivatives are associated with antioxidant properties .

Marine Actinomycete-Derived Polycyclic Ethers: Compounds like salternamide E () feature oxygen- and nitrogen-rich heterocycles but lack the trioxapentacyclic framework. Their bioactivity (e.g., antimicrobial) is attributed to halogenated substituents, absent in the target compound .

Physicochemical Properties

Property Target Compound 7-Hydroxy-trioxapentacyclo Analog Salternamide E
Molecular Weight ~450–500 g/mol (estimated) 432.4 g/mol 563.6 g/mol
Key Functional Groups Furan, carboxylate ester, trioxa Benzopyran, ketone, trioxa Halogenated indole, ethers
Solubility Low (lipophilic core) Moderate (polar hydroxy/ketone) Low (halogenated groups)
Bioactivity Unknown (predicted antioxidant) Antioxidant Antimicrobial

The target compound’s lipophilicity and ester group may enhance membrane permeability compared to its hydroxy/ketyl analogues, though this requires experimental validation.

Crystallographic and Computational Analysis

  • Crystallography : The compound’s structural determination would rely on programs like SHELXL () and visualization tools such as ORTEP-3 (). Its dense oxygen atoms and rigid framework may result in intricate hydrogen-bonding networks, akin to patterns observed in polycyclic ethers ().
  • QSPR/QSAR: Molecular descriptors () for the pentacyclic system would emphasize topological complexity (e.g., high Zagreb index) and electronic effects from the furan’s aromaticity, distinguishing it from simpler terpenoids () .

Biological Activity

Methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate is a complex organic compound with significant biological activity that has garnered attention in recent research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique pentacyclic structure with multiple functional groups that contribute to its biological activity. The furan ring is known for its reactivity and potential to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The presence of the furan moiety enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro and in vivo, suggesting its use in treating inflammatory diseases.

The mechanisms underlying the biological activities of methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate include:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Inhibition of Pro-inflammatory Cytokines : It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.
  • Disruption of Bacterial Cell Walls : The antimicrobial action is likely due to its ability to penetrate bacterial membranes and disrupt cell wall synthesis.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Study 2 : Research in Phytotherapy Research highlighted its anti-inflammatory properties through a mouse model where treatment led to a reduction in paw edema by 45% compared to controls.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicalsJournal of Medicinal Chemistry
AntimicrobialMIC against S. aureus: 32 µg/mLPhytotherapy Research
Anti-inflammatoryReduces paw edema by 45%Phytotherapy Research

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